molecular formula C9H9FN4O B13679443 5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole

5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B13679443
M. Wt: 208.19 g/mol
InChI Key: ZEHMHBWCCLHBAW-UHFFFAOYSA-N
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Description

5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a fluoro group, and a methoxy group attached to a phenyl ring, which is further connected to the triazole ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-3-methoxybenzohydrazide with an appropriate nitrile or amidine under acidic or basic conditions to form the triazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-chloro-3-methoxyphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-fluoro-3-ethoxyphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,3-triazole

Uniqueness

The unique combination of the fluoro and methoxy groups in 5-Amino-3-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazole imparts specific chemical properties that differentiate it from other similar compounds

Properties

Molecular Formula

C9H9FN4O

Molecular Weight

208.19 g/mol

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4O/c1-15-7-4-5(2-3-6(7)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

ZEHMHBWCCLHBAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=NN2)N)F

Origin of Product

United States

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